N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide is an organic compound that features a benzamide core substituted with a thiophene ring and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the thiophene and methylthio substituents through a series of reactions such as nucleophilic substitution, oxidation, and reduction.
Starting Material Preparation: The benzamide core can be synthesized from benzoic acid through an amide formation reaction.
Introduction of Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, such as using hydrogen peroxide or a similar oxidizing agent.
Methylthio Substitution: The methylthio group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents like halogens or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation: Conversion of hydroxyl group to carbonyl group.
Reduction: Conversion of carbonyl group back to hydroxyl group.
Substitution: Introduction of halogen or nitro groups on the thiophene ring.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties, useful in the development of sensors or electronic devices.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and methylthio groups can enhance the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide: shares similarities with other benzamide derivatives that have thiophene and methylthio substituents.
Thiophene-containing Benzamides: Compounds with thiophene rings attached to a benzamide core.
Methylthio-substituted Benzamides: Compounds with methylthio groups attached to a benzamide core.
Uniqueness
- The combination of a hydroxyl group, thiophene ring, and methylthio group in this compound makes it unique compared to other benzamide derivatives. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-19-14-5-3-2-4-12(14)15(18)16-8-6-13(17)11-7-9-20-10-11/h2-5,7,9-10,13,17H,6,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIJBZIVRFSKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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